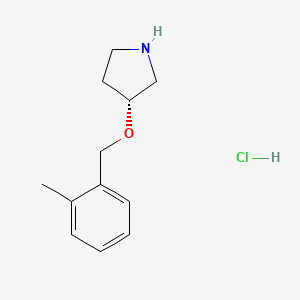

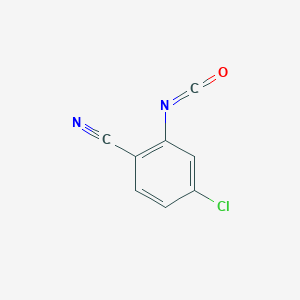

![molecular formula C8H9N3O B2412250 (5-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 294656-36-3](/img/structure/B2412250.png)

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .

Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The bonds constructed during the formation of the imidazole are key components to functional molecules that are used in a variety of everyday applications .

Chemical Reactions Analysis

Imidazole-containing compounds have been used in a variety of chemical reactions due to their broad range of chemical properties . They have been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Fluorescence Properties and Coordination with Zn2+

A study by Zheng Wen-yao (2012) focused on synthesizing a compound related to (5-Amino-1H-benzo[d]imidazol-2-yl)methanol and examining its fluorescence properties. The compound was found to coordinate with Zn2+, resulting in strong fluorescence with a fluorescence quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).

Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of this compound, which were evaluated for their antioxidant and antimicrobial activities. These compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Synthesis of Heterocyclic Derivatives

Mabkhot et al. (2010) described the synthesis of various heterocyclic derivatives, including those related to this compound, offering potential applications in pharmaceutical and chemical industries (Mabkhot et al., 2010).

Microwave-Assisted Synthesis

Chanda et al. (2012) employed a microwave-assisted synthetic approach to access benzimidazole derivatives, demonstrating the potential for rapid and efficient synthesis of compounds including this compound derivatives, useful in drug discovery programs (Chanda et al., 2012).

Antiviral Activity

Galal et al. (2010) synthesized benzofuran-transition metal complexes, including derivatives of this compound, and tested their HIV inhibitory activity. They found these compounds to be more potent than the standard Atevirdine in their tests (Galal et al., 2010).

Corrosion Inhibition

Yadav et al. (2015) explored the use of amino acid compounds related to this compound as corrosion inhibitors for steel in acidic solutions. Their findings suggest potential applications in industrial corrosion protection (Yadav et al., 2015).

Mecanismo De Acción

Target of Action

Benzimidazole compounds, a class to which this compound belongs, have been known to interact with various enzymes and protein receptors .

Mode of Action

Benzimidazole derivatives have been reported to exhibit inhibitory effects on corrosion processes, acting as mixed type inhibitors . They show a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole-based catalysts have been used in co2 cycloaddition reactions . The synergistic effect of Br−, hydrogen bond donors (-NH-, -NH2), and N+ in these catalysts contributes to their superior catalytic performance .

Result of Action

Benzimidazole-based catalysts have shown high catalytic activity and recyclability in co2 cycloaddition reactions, achieving a yield of 97% .

Action Environment

The action of 5-Amino-2-(hydroxymethyl)benzimidazole can be influenced by environmental factors. For instance, the presence of an inert atmosphere is necessary for the storage of this compound . Additionally, the performance of benzimidazole-based catalysts in CO2 cycloaddition reactions can be affected by the presence of hydrogen bond donors and halide ions .

Safety and Hazards

Direcciones Futuras

The future directions in the field of imidazole-containing compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel imidazole-containing compounds could lead to the discovery of new therapeutic agents.

Propiedades

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 |

Source

|

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294656-36-3 |

Source

|

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

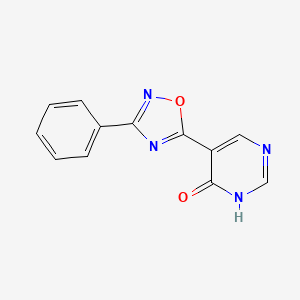

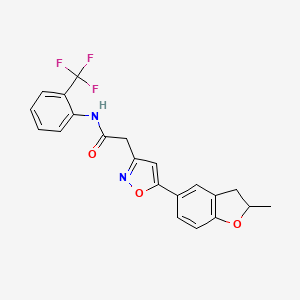

![4-(Dimethylamino)-3-formyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2412167.png)

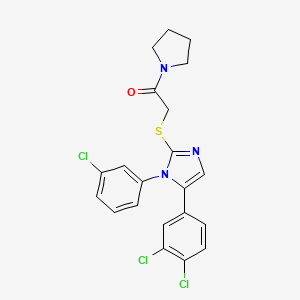

![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

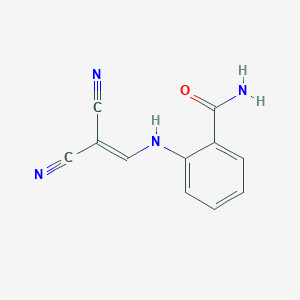

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

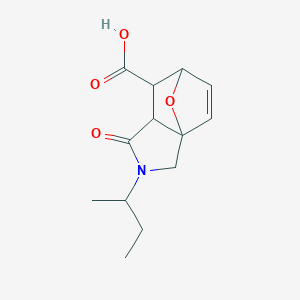

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)